

Application Note: Detection of Pyraclofos using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: (+)-Pyraclofos

Cat. No.: B12732547

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Introduction

Pyraclofos is an organophosphate insecticide used to control a variety of insect pests on crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pyraclofos in food and environmental samples. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for the sensitive and selective determination of Pyraclofos residues.^{[1][2][3]} This application note provides a comprehensive overview of the methodologies for Pyraclofos detection, including sample preparation, GC-MS analysis, and data interpretation.

Principle of Detection

The analysis of Pyraclofos by GC-MS involves three main stages. Initially, the analyte is extracted from the sample matrix and purified to remove interfering substances. The purified extract is then injected into the gas chromatograph, where Pyraclofos is separated from other components based on its volatility and interaction with the stationary phase of the GC column. Finally, the separated Pyraclofos molecules enter the mass spectrometer, where they are ionized, fragmented, and detected based on their unique mass-to-charge ratios, allowing for both qualitative confirmation and quantitative measurement.

Experimental Protocols

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.^[4] The following is a generalized protocol, with variations depending on the specific sample matrix.

Materials:

- Homogenized sample (e.g., fruits, vegetables, soil)
- Acetonitrile (ACN) with 1% acetic acid
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium acetate or sodium chloride and sodium citrate salts
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented or fatty matrices)
- 50 mL centrifuge tubes
- 15 mL centrifuge tubes for cleanup
- Vortex mixer
- Centrifuge

Procedure:

- Extraction:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.^[5]
 - Add 10-15 mL of acetonitrile (with 1% acetic acid).^[5]
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO_4 and 1 g NaCl, or commercially available salt packets).^[5]

- Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of Pyraclofos into the acetonitrile layer.[5]
- Centrifuge the tube at ≥ 3000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.[5]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing a mixture of anhydrous MgSO_4 and PSA sorbent. For samples with high pigment or fat content, GCB or C18 may also be included. A common mixture is 900 mg MgSO_4 and 300 mg PSA.
 - Vortex the tube for 30 seconds to facilitate the removal of interfering matrix components.
 - Centrifuge at ≥ 3000 rpm for 5 minutes.
- Final Extract Preparation:
 - Carefully collect the cleaned supernatant.
 - The extract can be directly analyzed or may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent like n-hexane or a mixture of acetone and hexane for GC-MS analysis.[4]

2. GC-MS/MS Analysis

The following table outlines typical instrumental parameters for the analysis of Pyraclofos. These may require optimization based on the specific instrument and column used.

Parameter	Recommended Setting
Gas Chromatograph	Agilent 8890, PerkinElmer Clarus 680, or equivalent[6][7]
Injector	Split/splitless inlet in splitless mode[8]
Injector Temperature	250 °C - 280 °C[9]
Injection Volume	1-2 µL[10]
GC Column	SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[10][11]
Carrier Gas	Helium at a constant flow rate of 1.0 - 1.5 mL/min[6]
Oven Temperature Program	Initial: 80-100 °C, hold for 1-2 minRamp: 5-25 °C/min to 280-300 °CFinal Hold: 5-10 min[6][10]
Mass Spectrometer	Triple Quadrupole (MS/MS) for higher selectivity and sensitivity[7]
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C - 300 °C[9]
Transfer Line Temp	280 °C - 300 °C[9]
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	To be determined from the mass spectrum of a Pyraclofos standard
Product Ions (m/z)	At least two characteristic product ions for confirmation and quantification
Collision Energy	Optimized for each transition

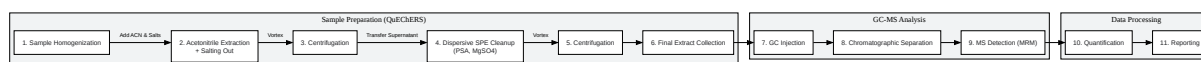
Quantitative Data Summary

The following table summarizes typical quantitative performance data for Pyraclofos analysis using GC-MS. These values can vary depending on the matrix, instrumentation, and specific

method parameters.

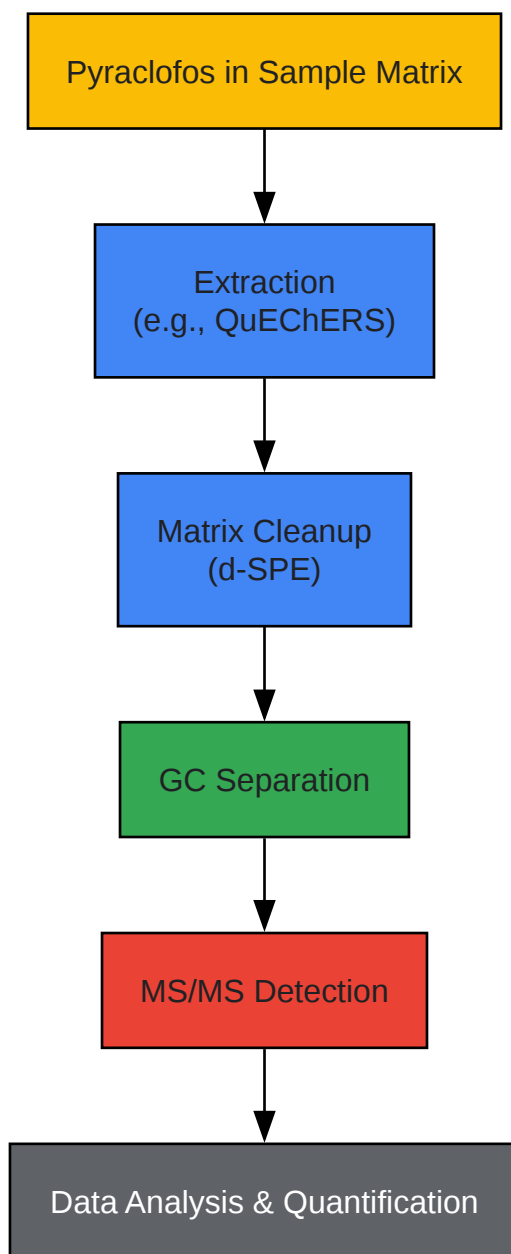
Parameter	Typical Value	Reference
Linearity Range	0.1 - 1000 ppb	[7]
Correlation Coefficient (R^2)	> 0.99	[7][12]
Limit of Detection (LOD)	0.1 - 2 ppb	[7][12]
Limit of Quantification (LOQ)	0.5 - 10 ppb	[7][12]
Recovery	70 - 120%	[10][12]
Relative Standard Deviation (RSD)	< 20%	[12]

Visualizations



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Caption: Experimental workflow for Pyraclofos detection by GC-MS.



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Caption: Logical relationship of Pyraclofos analysis steps.

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